(4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione
Description
(4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione is a complex organic compound characterized by its unique hexahydroquinoxaline core structure
Properties
IUPAC Name |
(4aS,8aR)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-3-9-19-15-11-7-5-6-8-12(11)16(20-10-4-2)14(18)13(15)17/h3-4,11-12H,1-2,5-10H2/t11-,12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZZBALCEWFUSG-TXEJJXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCON1C2CCCCC2N(C(=O)C1=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCON1[C@@H]2CCCC[C@@H]2N(C(=O)C1=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660436 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Ar,8aS)-1,4-bis(prop-2-enoxy)-4a,5,6,7,8,8a-hexahydroquinoxaline-2,3-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the hexahydroquinoxaline core, followed by the introduction of prop-2-enoxy groups. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
